molecular formula C13H15NO2 B8424808 N-Benzyl-N-methyl-3-oxocyclobutanecarboxamide

N-Benzyl-N-methyl-3-oxocyclobutanecarboxamide

Cat. No.: B8424808
M. Wt: 217.26 g/mol
InChI Key: KEMAHBLYUIWAAF-UHFFFAOYSA-N
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Description

N-Benzyl-N-methyl-3-oxocyclobutanecarboxamide is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

N-benzyl-N-methyl-3-oxocyclobutane-1-carboxamide

InChI

InChI=1S/C13H15NO2/c1-14(9-10-5-3-2-4-6-10)13(16)11-7-12(15)8-11/h2-6,11H,7-9H2,1H3

InChI Key

KEMAHBLYUIWAAF-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2CC(=O)C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Acid, 3-oxocyclobutanecarboxylic acid (12.7 g, 0.11 mol), N-benzylmethylamine (15.7 mL, 0.12 mol), and triethylamine (48 mL, 0.33 mol) were dissolved in DMF (100 mL). BOP (49 g, 11 mol) was added at 0° C. under stirring in argon. The mixture was stirred at 20° C. for 20 h, evaporated, and the residue was dried at 0.5 mmHg. The residue was purified by chromatography (silica gel, 63-100 μm, 750 mL, CCl4→CHCl3, CHCl3/MeOH 100:0→95:5). The title compound (15.5 g, 64%) was obtained as a colorless oil. 1H NMR-data (DMSO-d6): 7.20 (m, 5H, Ph); 4.62 s, 4.55 s (2H, CH2); 3.46-3.62 (m, 1H); 3.28 (m, 4H,); 2.85 s, 2.94 s (3H, NCH3).
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
15.7 mL
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
49 g
Type
reactant
Reaction Step Two
Yield
64%

Synthesis routes and methods II

Procedure details

CDI (40 g, 0.25 mol) was added to a solution of 3-oxo-cyclobutanecarboxylic acid (23 g, 0.2 mol) in THF (100 ml) at 0° C. under stirring, the mixture was stirred at RT for 1 h. N-methylbenzylamine (32 ml, 0.25 mol) was added to the mixture and the mixture was stirred at RT for 3 h and evaporated. The residue was purified by chromatography (silica gel, 63-100 μm, 500 g, CHCl3/MeOH 100:0→95:5). The title compound (27.9 g, 64%) was obtained as a colorless oil. 1H NMR data (DMSO-d6): 7.20 (m, 5H, Ph); 4.62 s, 4.55 s (2H, CH2); 3.46-3.62 (m, 1H); 3.28 (m, 4H,); 2.85 s, 2.94 s (3H, NCH3).
Name
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two
Yield
64%

Synthesis routes and methods III

Procedure details

5% Pd/C (1 g) was added to a solution of intermediate 3, cis-3-{[Benzyl(methyl)amino]methyl}cyclobutanol (8.6 g, 0.042 mol) in MeOH (100 mL). The mixture was stirred in a flow of hydrogen for 48 h and filtered through Celite. The solid was washed on the filter with MeOH (2×50 mL). The filtrate was evaporated. Obtained crude intermediate 4 (5.3 g, ˜100%) was used in the next stage without additional purification. 1H NMR-data (DMSO-d6): 4.87-5.49 (br.s, 2H, NH, OH); 3.86-3.96 (m, 1H); 2.73 (d, 2H, CH2, J=7.1); 2.39 (s, 3H, NCH3); 2.24-2.34 (m, 2H); 1.85-1.97 (m, 1H); 1.46-1.57 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.6 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 g
Type
catalyst
Reaction Step Two

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